molecular formula C16H12N4O B14227091 2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one CAS No. 824394-84-5

2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one

Cat. No.: B14227091
CAS No.: 824394-84-5
M. Wt: 276.29 g/mol
InChI Key: RDNGFQHDHCBSEB-UHFFFAOYSA-N
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Description

2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring fused with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of 2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy . The pathways involved often include coordination to transition metals and subsequent activation of substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one is unique due to its fused imidazole and benzimidazole rings, which provide distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in coordination chemistry and catalysis, offering advantages over similar compounds in terms of stability and reactivity .

Properties

CAS No.

824394-84-5

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-4-ol

InChI

InChI=1S/C16H12N4O/c21-13-7-3-6-12-14(13)20-16(19-12)11-5-2-1-4-10(11)15-17-8-9-18-15/h1-9,21H,(H,17,18)(H,19,20)

InChI Key

RDNGFQHDHCBSEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=CC=C4O

Origin of Product

United States

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